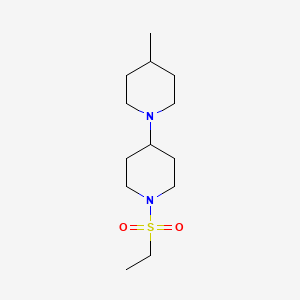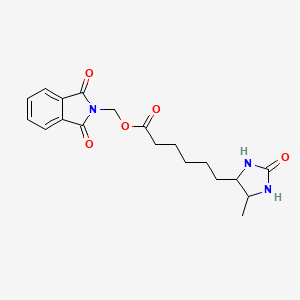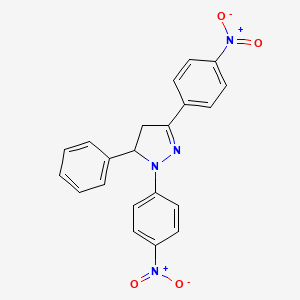
1'-(Ethylsulfonyl)-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring. Bipiperidines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds.
Biology: In biological research, the compound is used to study the structure-activity relationships of bipiperidine derivatives. It helps in understanding the interactions between these compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and function.
The molecular targets and pathways involved depend on the specific application of the compound. In medicinal chemistry, the compound may target enzymes involved in disease pathways, such as kinases or proteases. In biological research, it may be used to study the interactions between bipiperidine derivatives and their protein targets.
Comparación Con Compuestos Similares
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other bipiperidine derivatives with different substituents on the piperidine rings.
1’-(Methylsulfonyl)-4-methyl-1,4’-bipiperidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.
1’-(Ethylsulfonyl)-4-ethyl-1,4’-bipiperidine: This compound has an ethyl group instead of a methyl group on the piperidine ring. The change in the alkyl group can affect the compound’s pharmacokinetic properties and interactions with biological targets.
The uniqueness of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine lies in its specific combination of substituents, which can influence its chemical and biological properties. By comparing it with similar compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.
Propiedades
Fórmula molecular |
C13H26N2O2S |
|---|---|
Peso molecular |
274.43 g/mol |
Nombre IUPAC |
1-(1-ethylsulfonylpiperidin-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-6-13(7-11-15)14-8-4-12(2)5-9-14/h12-13H,3-11H2,1-2H3 |
Clave InChI |
UFAVUCIYCYRCPT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)N2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)


![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)
![3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10881251.png)

![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)

![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)
![N-(4-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10881298.png)
![2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
methanone](/img/structure/B10881317.png)
